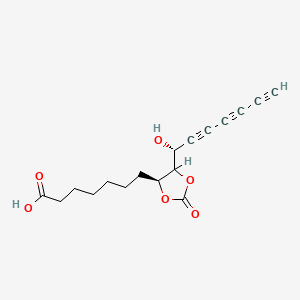
トロキセチン
説明
Troxerutin is a flavonol, a type of flavonoid, derived from rutin. It is more accurately a hydroxyethylrutoside. It can be isolated from Sophora japonica, the Japanese pagoda tree. It is used as a vasoprotective . It improves capillary function by reducing abnormal leakage and is often used in haemorrhoids and to relieve capillary impairment and venous insufficiency of the lower limbs .
Synthesis Analysis
A study has developed a whole-cell-based method for selective preparation of monoester or diester of troxerutin, a flavonoid derivative . Another study focuses on troxerutin-loaded solid lipid nanoparticles (TXR-SLNs) and their physicochemical properties, intending to enhance drug release .Molecular Structure Analysis
The distinct peaks of troxerutin and those of its physical mixture reveal that the functional groups and characteristics of troxerutin remained unaltered . A structural modeling and docking experiment of troxerutin and human TRPV1 confirmed that troxerutin could be a TRPV1 antagonist .Chemical Reactions Analysis
The redox reactions of the flavonoid derivative troxerutin were investigated over a wide range of conditions, using pulse radiolysis and cyclic voltammetry .Physical And Chemical Properties Analysis
Troxerutin has a molecular formula of C33H42O19 and a molecular weight of 742.68 . It is soluble in water and DMSO . The formulation of troxerutin-loaded solid lipid nanoparticles exhibited 83.62% entrapment efficiency, indicating improved drug-loading capacity and extended drug release .科学的研究の応用
トロキセチンの科学的研究における用途について、6つのユニークな用途に焦点を当てて包括的に分析します。
糖尿病管理
最近の研究では、トロキセチンなどのポリフェノールが血糖値を下げる効果があり、糖尿病の治療に役立つ可能性があることが示されています .
腎臓保護
トロキセチンは、NOX2活性を阻害し、Nrf2活性を高めることで腎臓の損傷を軽減することが示されており、BDE-47などの環境毒素によって誘発されるアポトーシスを防ぐのに役立ちます .
薬物送達増強
トロキセチンを負荷した固体脂質ナノ粒子(TXR-SLNs)に関する研究は、化合物のバイオアベイラビリティと血漿クリアランスを改善し、臨床的有効性を高めることを目指しています .
治療目的の化学修飾
トロキセチンの酵素的アシル化研究により、さまざまなエステル誘導体の合成が可能になり、これらは異なる治療特性と用途を持つ可能性があります .
抗炎症作用と抗酸化作用
トロキセチンは、特定の毒素に対する炎症と酸化ストレスを抑制することが判明しており、炎症と酸化損傷に関連する状態での潜在的な治療用途を示唆しています .
神経保護作用
検索結果では直接言及されていませんが、トロキセチンは神経保護作用が知られており、神経変性疾患の治療に役立つ可能性があります。
各用途の詳細については、提供された参考文献を参照してください。
MDPI - トロキセチンは肝臓の…の増強を軽減します KoreaScience - トロキセチンの生物学的および治療的効果… MDPI - 固体の製剤と特性評価… RSC Publishing - トロキセチンの効率的な位置選択的酵素的アシル化… Frontiers - トロキセチンは炎症反応と酸化…を抑制します
作用機序
Target of Action
Troxerutin, a naturally occurring flavonoid, has been found to interact with several molecular targets. It primarily targets vascular endothelial growth factor (VEGF) and protein kinase C βII (PKC βII) . VEGF is a pivotal mediator of neovascularization and a well-known vasopermeability factor, while PKC βII is involved in various cellular signaling pathways .
Mode of Action
Troxerutin counteracts the rise of VEGF and inhibits the activation of the PKCβII/HuR cascade . It suppresses p65 by downregulating signal transducers and activation of transcription 3 (STAT3), and sensitizes cancer cells to apoptosis through Bcl-2 prevention .
Biochemical Pathways
Troxerutin affects multiple biochemical pathways. It has been shown to increase antioxidant enzymes and reduce oxidative damage, decrease proapoptotic proteins (APAF-1, BAX, caspases-9 and-3) and increase the antiapoptotic BCL-2 . It also suppresses p65 by downregulating STAT3 . Furthermore, it has been found to increase the nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) and downregulate the nuclear factor ΚB (NFΚ) .
Result of Action
Troxerutin exerts significant therapeutic effects, likely mediated by its anti-inflammatory and antioxidant mechanisms . It has been shown to reduce immobility time in the forced swim test and mitigate behavioral deficits in the novelty-suppressed feeding test . Additionally, it increases glutathione (GSH) and superoxide dismutase (SOD) levels while reducing nitrite, malondialdehyde (MDA), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ) levels .
Action Environment
The action of Troxerutin can be influenced by various environmental factors. For instance, the lipophilicity and cellular uptake of Troxerutin can be improved through a multi-site acylation strategy . This suggests that the chemical environment and modifications to the Troxerutin molecule can significantly influence its action, efficacy, and stability.
将来の方向性
Troxerutin has been demonstrated to promote osteogenesis in vitro and facilitate the fracture healing in vivo, indicating that troxerutin may be a promising therapeutic candidate for bone fracture repair . Another study suggested that troxerutin could be a potential TRPV1 antagonist based on the deep learning MT-DTI model prediction .
生化学分析
Biochemical Properties
Troxerutin interacts with various enzymes, proteins, and other biomolecules. It has been shown to increase the levels of antioxidant enzymes such as glutathione (GSH) and superoxide dismutase (SOD), while reducing nitrite, malondialdehyde (MDA), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ) levels . These interactions suggest that troxerutin plays a significant role in biochemical reactions, particularly those involving oxidative stress and inflammation .
Cellular Effects
Troxerutin has a variety of valuable pharmacological and therapeutic activities including antioxidant, anti-inflammatory, anti-diabetic and anti-tumor effects . It has been shown to reduce immobility time in the forced swim test and mitigate behavioral deficits in the novelty-suppressed feeding test . These effects suggest that troxerutin influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Troxerutin exerts its effects at the molecular level through various mechanisms. It has been shown to suppress p65 by downregulating signal transducers and activation of transcription 3 (STAT3), and sensitize cancer cells to apoptosis through Bcl-2 prevention . This suggests that troxerutin’s effects are mediated by its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, troxerutin has shown to have long-term effects on cellular function. For instance, it has been observed to significantly reduce immobility time in the forced swim test and mitigate behavioral deficits in the novelty-suppressed feeding test after seven days of treatment . This suggests that troxerutin has a stable effect over time.
Dosage Effects in Animal Models
In animal models, the effects of troxerutin vary with different dosages. For instance, in a study involving male Swiss mice, troxerutin was administered at different doses (10, 20, 40 mg/kg, i.p.) . The study found that troxerutin significantly reduced immobility time in the forced swim test and mitigated behavioral deficits in the novelty-suppressed feeding test .
Metabolic Pathways
Troxerutin is involved in various metabolic pathways. It has been shown to increase the levels of antioxidant enzymes such as glutathione (GSH) and superoxide dismutase (SOD), while reducing nitrite, malondialdehyde (MDA), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ) levels . This suggests that troxerutin interacts with enzymes or cofactors involved in these metabolic pathways .
Transport and Distribution
A study has developed a multi-site acylation strategy to improve the lipophilicity and cellular uptake of troxerutin . This suggests that troxerutin may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
Given its antioxidant and anti-inflammatory properties, it is likely that troxerutin may be localized to specific compartments or organelles where these processes occur .
特性
IUPAC Name |
2-[3,4-bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42O19/c1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-17(37)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(46-8-5-35)19(10-15)47-9-6-36/h2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3/t14-,21+,23-,24+,26+,27-,28+,29+,32+,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVFNTXFRYQLRP-VVSTWUKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045929 | |
| Record name | Troxerutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Troxerutin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006083 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7085-55-4, 55965-63-4 | |
| Record name | Troxerutin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7085-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Troxerutin [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007085554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Venoruton | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055965634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Troxerutin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13124 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Troxerutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Troxerutin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROXERUTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y4N11PXO8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Troxerutin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006083 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181 °C | |
| Record name | Troxerutin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006083 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


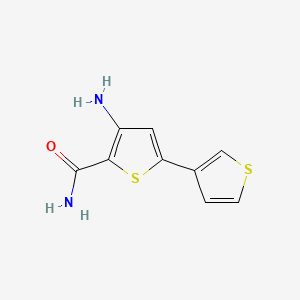
![4-Thiazolecarboxamide, N-(6-benzoyl-1H-benzimidazol-2-yl)-2-(1-thieno[3,2-d]pyrimidin-4-yl-4-piperidinyl)-](/img/structure/B1681519.png)
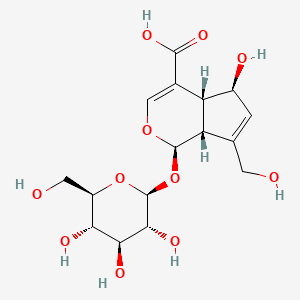
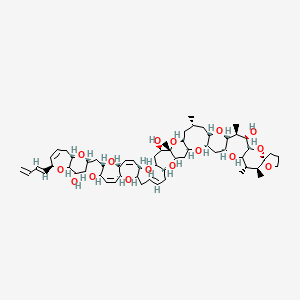
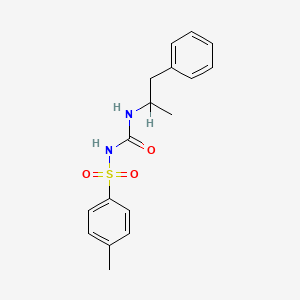
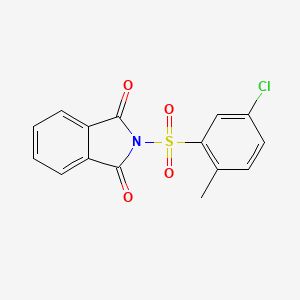
![methyl (2S)-5,7-dichloro-5'-methoxy-6-methyl-3,3'-dioxo-4-[[(1R,4R,5R,6S)-4,5,6-trihydroxy-2-methoxycarbonyl-1-cyclohex-2-enyl]oxy]spiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B1681527.png)
![3,5-Dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B1681528.png)
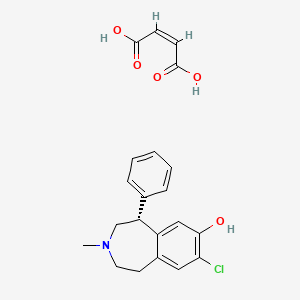
![[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-7-bromo-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B1681532.png)

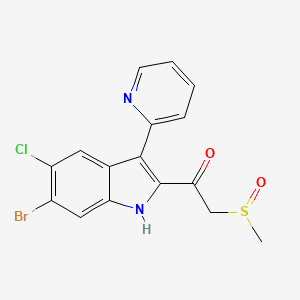
![2,2-difluoro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B1681536.png)
